molecular formula C17H21NO2S B5860145 (3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine CAS No. 355382-83-1

(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine

Cat. No. B5860145
CAS RN: 355382-83-1
M. Wt: 303.4 g/mol
InChI Key: WXMYNBWRJAQKFF-UHFFFAOYSA-N
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Description

(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine is a chemical compound that is commonly used in scientific research. This compound is also known as DMMDA-2, and it is a member of the phenethylamine family. DMMDA-2 has a unique chemical structure that makes it useful for studying the mechanisms of action of various drugs and compounds. In

Mechanism of Action

DMMDA-2 interacts with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway and the protein kinase C (PKC) pathway. These pathways play a role in the regulation of various physiological processes, including mood, cognition, and perception.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce hallucinogenic effects in animals and humans. These effects include changes in perception, mood, and thought processes. DMMDA-2 has also been shown to produce changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

DMMDA-2 has several advantages for lab experiments. This compound has a unique chemical structure that makes it useful for studying the mechanisms of action of various drugs and compounds. DMMDA-2 is also relatively easy to synthesize, which makes it accessible to researchers. However, DMMDA-2 has some limitations for lab experiments. This compound is not widely available, which can make it difficult for researchers to obtain. DMMDA-2 is also a controlled substance in some countries, which can limit its use in certain research settings.

Future Directions

There are several future directions for DMMDA-2 research. One direction is to study the effects of DMMDA-2 on different serotonin receptors in the brain. Another direction is to explore the potential therapeutic uses of DMMDA-2, such as in the treatment of depression or anxiety disorders. Additionally, researchers could investigate the effects of DMMDA-2 in combination with other drugs or compounds, to better understand the interactions between different signaling pathways in the brain.

Synthesis Methods

The synthesis method for DMMDA-2 involves several steps. The first step is the synthesis of 3,4-dimethoxybenzaldehyde from veratrole. The second step involves the reduction of the aldehyde group in 3,4-dimethoxybenzaldehyde to form 3,4-dimethoxybenzyl alcohol. The third step involves the reaction of 3,4-dimethoxybenzyl alcohol with 4-(methylthio)benzyl chloride to form (3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine.

Scientific Research Applications

DMMDA-2 has been used in scientific research to study the mechanisms of action of various drugs and compounds. This compound has been shown to interact with serotonin receptors in the brain, which makes it useful for studying the effects of drugs that target these receptors. DMMDA-2 has also been used to study the effects of various hallucinogenic drugs, such as LSD and psilocybin.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-19-16-9-6-14(10-17(16)20-2)12-18-11-13-4-7-15(21-3)8-5-13/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMYNBWRJAQKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170962
Record name 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355382-83-1
Record name 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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